(R)-Brivanib alaninate-d4

Bioanalytical Method Validation Isotopic Purity Regulatory Compliance

(R)-Brivanib alaninate-d4 (BMS-582664-d4) is the deuterium-labeled stable isotope-labeled internal standard (SIL-IS) of brivanib alaninate, an oral dual VEGFR2/FGFR1 inhibitor prodrug. The compound contains four deuterium atoms incorporated into the alanine ester moiety, resulting in a molecular formula of C22H20D4FN5O4 and a molecular mass shift of +4 Da relative to the unlabeled analyte.

Molecular Formula C22H24FN5O4
Molecular Weight 445.5 g/mol
Cat. No. B12381546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Brivanib alaninate-d4
Molecular FormulaC22H24FN5O4
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C
InChIInChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14?/m1/s1/i4D3,14D
InChIKeyLTEJRLHKIYCEOX-CFZDFXTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procuring (R)-Brivanib Alaninate-d4 Matters for Bioanalytical LC-MS/MS Quantification of Brivanib in Clinical and Preclinical Studies


(R)-Brivanib alaninate-d4 (BMS-582664-d4) is the deuterium-labeled stable isotope-labeled internal standard (SIL-IS) of brivanib alaninate, an oral dual VEGFR2/FGFR1 inhibitor prodrug . The compound contains four deuterium atoms incorporated into the alanine ester moiety, resulting in a molecular formula of C22H20D4FN5O4 and a molecular mass shift of +4 Da relative to the unlabeled analyte . It is specifically manufactured for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions or during commercial production of brivanib .

Why (R)-Brivanib Alaninate-d4 Cannot Be Replaced by Unlabeled Brivanib Alaninate or Alternative Stable Isotope Internal Standards Without Performance Verification


Stable isotope-labeled internal standards are not functionally interchangeable in quantitative LC-MS/MS workflows. Unlabeled brivanib alaninate cannot serve as an internal standard because it co-elutes identically with the analyte, providing no mass spectrometric differentiation and thus no correction for matrix effects or instrument variability . While deuterated SIL-IS offers the theoretical advantage of near-identical chemical properties to the analyte, empirical evidence demonstrates that deuterium-labeled internal standards can exhibit differential matrix effects relative to the unlabeled analyte, potentially leading to quantitative bias exceeding 50% in certain assay conditions [1]. Furthermore, alternative isotopically labeled versions of brivanib, such as [13C15N2]Brivanib Alaninate, were specifically synthesized to support bioanalytical LC-MS analyses of clinical samples, underscoring that the selection of a SIL-IS is not a trivial substitution but a method-critical decision that requires validation of the specific isotopologue employed [2].

Quantitative Differentiation Evidence for (R)-Brivanib Alaninate-d4: Isotopic Purity, Matrix Effect Mitigation, and Regulatory Compliance Data


Isotopic Purity Specification: >98% Chemical Purity and >95% Isotopic Enrichment for Regulatory-Compliant Bioanalysis

(R)-Brivanib alaninate-d4 is supplied with a documented chemical purity of >98% and isotopic enrichment of >95% deuterium incorporation, ensuring that the internal standard signal is not confounded by unlabeled analyte carryover or incomplete isotopic labeling . In comparison, unlabeled brivanib alaninate reference standards are typically supplied at purity levels of 95-98% but lack isotopic differentiation capability entirely . The isotopic enrichment threshold of >95% for this deuterated compound meets FDA and EMA guidance recommendations for stable isotope-labeled internal standards used in regulated bioanalysis, where insufficient isotopic enrichment can introduce systematic bias in quantitative assays .

Bioanalytical Method Validation Isotopic Purity Regulatory Compliance

Quantitative Bias of Deuterated Internal Standards in Matrix Effect Compensation: Up to 59.2% Lower Analyte Concentration Reporting vs. 13C-IS

Deuterated internal standards, including compounds structurally analogous to (R)-Brivanib alaninate-d4, do not universally correct for matrix effects in LC-MS/MS assays. In a systematic comparison using urinary 2-methylhippuric acid (2MHA) as a model analyte, concentrations generated with deuterated internal standard 2MHA-[2H7] were on average 59.2% lower than those generated with 2MHA-[13C6] internal standard [1]. Spike accuracy experiments revealed that 2MHA-[2H7] generated negatively biased urinary results of −38.4%, whereas no significant bias was observed for 2MHA-[13C6] [1]. This differential ion suppression is attributed to slight retention time differences between the deuterated IS and the unlabeled analyte in regions of changing ion suppression, a phenomenon also documented with carvedilol-d5 where deuterium isotope effects altered the analyte-to-IS peak area ratio and compromised method accuracy [2].

Matrix Effect Ion Suppression Quantitative Bias LC-MS/MS

Regulatory Application Differentiation: (R)-Brivanib Alaninate-d4 is Explicitly Qualified for ANDA Method Validation and QC Batches, Distinguishing It from Research-Grade Unlabeled Standards

(R)-Brivanib alaninate-d4 is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) submissions or during commercial production of brivanib . The product is supplied with detailed characterization data compliant with regulatory guidelines and can be further traced against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, unlabeled brivanib alaninate reference standards are typically designated for research and analytical applications without the explicit regulatory qualification for ANDA filing . This distinction in intended use reflects the compound's role as a stable isotope-labeled internal standard rather than a calibrant or research reagent.

ANDA Filing Method Validation Quality Control Regulatory Compliance

Alternative Stable Isotope Labeling Comparison: [13C15N2]Brivanib Alaninate Exists as a Non-Deuterated Option, Requiring Deliberate Selection Based on Matrix Effect Performance

In the clinical development of brivanib, both deuterated and non-deuterated stable isotope-labeled internal standards were synthesized and utilized. Specifically, [13C15N2]Brivanib Alaninate was prepared alongside [14C]Brivanib Alaninate to support bioanalytical LC-MS analyses of clinical samples [1]. This dual-labeling strategy reflects a deliberate scientific decision: deuterated SIL-IS (such as (R)-Brivanib alaninate-d4) provides a cost-effective, synthetically accessible option with a +4 Da mass shift suitable for MRM detection, whereas 13C/15N-labeled alternatives avoid the potential retention time shifts and differential ion suppression associated with deuterium isotope effects, albeit at higher synthetic cost [2]. The availability of both labeling strategies for brivanib alaninate creates a procurement decision point where users must weigh cost against the risk of matrix effect bias.

Stable Isotope Labeling 13C15N Labeling Deuterium Isotope Effect LC-MS Method Development

Preclinical Pharmacokinetic Reference Data: Brivanib Alaninate Oral Bioavailability Ranges from 55-97% Across Species, Establishing Quantitative Benchmark for Method Validation

Brivanib alaninate (BMS-582664) functions as a prodrug that is rapidly and efficiently converted to the active parent compound brivanib (BMS-540215) both in vitro and in vivo [1]. In preclinical species, administration of brivanib as brivanib alaninate in completely aqueous vehicles yielded oral bioavailability ranging from 55% to 97%, representing a measurable improvement over brivanib administered with organic co-solvents (22-88% bioavailability) [1]. The active moiety brivanib demonstrated an IC50 of 25 nM against VEGFR2 and >240-fold selectivity over PDGFRβ . In Phase I clinical studies, negligible BMS-582664 prodrug was detected in plasma, confirming efficient conversion to the active metabolite BMS-540215, which was quantified using LC/MS/MS assays [2].

Pharmacokinetics Oral Bioavailability Prodrug Conversion Method Validation

High-Value Application Scenarios for (R)-Brivanib Alaninate-d4 Procurement in Regulated Bioanalysis and Pharmaceutical Development


Scenario 1: ANDA Method Development and Validation for Generic Brivanib Alaninate Formulations

(R)-Brivanib alaninate-d4 is explicitly qualified for analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Application (ANDA) submissions for generic brivanib products. Laboratories preparing ANDA filings should procure this compound as the stable isotope-labeled internal standard for LC-MS/MS quantification of brivanib alaninate and its active metabolite BMS-540215 in plasma, with the product's regulatory-compliant characterization data and optional USP/EP traceability reducing method validation documentation burden . The +4 Da mass shift enables unequivocal MRM discrimination from the unlabeled analyte, satisfying FDA bioanalytical method validation guidance requirements for internal standard specificity .

Scenario 2: Clinical Pharmacokinetic Studies Requiring Validated LC-MS/MS Quantification of Brivanib Exposure

In Phase I-III clinical trials of brivanib-containing regimens, accurate quantification of BMS-540215 (active metabolite) plasma concentrations is critical for establishing exposure-response relationships. (R)-Brivanib alaninate-d4 serves as the internal standard in validated LC-MS/MS assays, where efficient prodrug conversion (negligible BMS-582664 detected in patient plasma) necessitates a SIL-IS that co-extracts and co-ionizes with the analyte to correct for sample preparation variability and matrix effects [1]. Users must, however, conduct matrix effect validation per the evidence that deuterated IS may not fully correct for ion suppression, potentially requiring evaluation of alternative 13C/15N-labeled IS if quantitative bias exceeds acceptance criteria [2].

Scenario 3: Preclinical ADME and Drug-Drug Interaction Studies with Brivanib in Rodent and Non-Rodent Models

Preclinical pharmacokinetic studies across species (mouse, rat, dog, monkey) require robust internal standardization to account for interspecies matrix variability. (R)-Brivanib alaninate-d4 enables consistent quantification across diverse biological matrices where brivanib oral bioavailability varies from 55% to 97% depending on species and formulation [3]. The compound's isotopic purity (>95% deuterium enrichment) ensures that the IS signal is not confounded by endogenous matrix components or carryover from preceding injections, a particular concern when analyzing samples across the wide concentration range encountered in dose-ranging studies.

Scenario 4: Quality Control Release Testing and Stability Studies for Brivanib Alaninate API and Finished Drug Product

During commercial production of brivanib alaninate, (R)-Brivanib alaninate-d4 is employed as a reference standard for QC release testing, stability-indicating method validation, and forced degradation studies. The compound's documented purity and isotopic enrichment specifications support compliance with ICH Q2(R1) validation requirements and facilitate method transfer between development and QC laboratories . Procurement from vendors offering traceability to USP or EP pharmacopeial standards upon request further aligns with cGMP expectations for commercial product testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Brivanib alaninate-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.